

# Preclinical Efficacy of BAY1125976: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BAY1125976 |           |
| Cat. No.:            | B605920    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy of **BAY1125976**, a selective, allosteric inhibitor of AKT1 and AKT2. The document synthesizes available data on the compound's mechanism of action, in vitro and in vivo potency, and its effects on the PI3K/AKT/mTOR signaling pathway.

#### **Core Mechanism of Action**

**BAY1125976** is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive, non-phosphorylated AKT.[1][3] This binding prevents the conformational changes necessary for activation, thereby inhibiting the crucial phosphorylation of AKT at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473).[1][4][5] Consequently, the downstream signaling cascade is blocked.[6] Notably, **BAY1125976** shows significantly weaker activity against AKT3.[4][5]





Click to download full resolution via product page

Caption: Mechanism of BAY1125976 in the PI3K/AKT/mTOR signaling pathway.



### In Vitro Efficacy

**BAY1125976** has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.[1] Its efficacy is particularly pronounced in cell lines with activating mutations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or loss of PTEN.[4][5] Luminal breast cancer cell lines and prostate cancer cell lines expressing androgen receptors have shown high sensitivity to the inhibitor.[1]

### **Biochemical Activity**

In biochemical assays, **BAY1125976** potently inhibits the activity of full-length AKT1 and AKT2. [1][3]

| Target                                                  | IC50 (10 μM ATP) | IC50 (2 mM ATP) |
|---------------------------------------------------------|------------------|-----------------|
| AKT1                                                    | 5.2 nM           | 44 nM           |
| AKT2                                                    | 18 nM            | 36 nM           |
| AKT3                                                    | 427 nM           | Not Reported    |
| Data sourced from Selleck<br>Chemicals product page.[2] |                  |                 |

#### **Cellular Proliferation**

**BAY1125976** demonstrates submicromolar IC50 values in inhibiting the proliferation of various breast and prostate cancer cell lines.[2]



| Cell Line  | Cancer Type     | IC50 (Proliferation) | Key Mutations |
|------------|-----------------|----------------------|---------------|
| KPL-4      | Breast Cancer   | Submicromolar        | PIK3CAH1047R  |
| MCF7       | Breast Cancer   | Submicromolar        | PIK3CAE545K   |
| BT-474     | Breast Cancer   | Submicromolar        | PIK3CAK111N   |
| T47D       | Breast Cancer   | Submicromolar        | PIK3CAH1047R  |
| ZR-75-1    | Breast Cancer   | Submicromolar        | Not specified |
| EVSA-T     | Breast Cancer   | Submicromolar        | Not specified |
| MDA-MB-453 | Breast Cancer   | Submicromolar        | PIK3CAH1047R  |
| BT20       | Breast Cancer   | Submicromolar        | PTEN null     |
| LNCaP      | Prostate Cancer | Submicromolar        | PTEN null     |
| LAPC-4     | Prostate Cancer | Submicromolar        | AKT1E17K      |

IC50 values are

described as

submicromolar in the

cited literature.[2]

Specific mutations are

noted where available

from the search

results.[1][7]

## **In Vivo Efficacy**

**BAY1125976** has shown significant in vivo anti-tumor efficacy in multiple cell line-derived and patient-derived xenograft (PDX) models.[1][3] Oral administration of the compound was well-tolerated and resulted in dose-dependent tumor growth inhibition.[4][5]

#### **Xenograft Model Efficacy**

Strong anti-tumor activity has been observed in various xenograft models, particularly those with activating mutations in the AKT pathway.[1][7]



| Xenograft<br>Model                                                                                                                                                         | Cancer Type     | Key<br>Mutation(s) | Dosing<br>Regimen               | Efficacy<br>Outcome (T/C<br>Ratio*)                  |
|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|--------------------|---------------------------------|------------------------------------------------------|
| KPL-4                                                                                                                                                                      | Breast Cancer   | PIK3CAH1047R       | 25 or 50 mg/kg,<br>daily, p.o.  | 0.14 and 0.08, respectively                          |
| MCF7                                                                                                                                                                       | Breast Cancer   | PIK3CAE545K        | 25 or 50 mg/kg,<br>daily, p.o.  | 0.25 and 0.25, respectively                          |
| HBCx-2 (PDX)                                                                                                                                                               | Breast Cancer   | Not specified      | Not specified                   | Significant tumor growth inhibition                  |
| LAPC-4                                                                                                                                                                     | Prostate Cancer | AKT1E17K           | Not specified                   | Good antitumor efficacy                              |
| AXF 984 (PDX)                                                                                                                                                              | Anal Cancer     | AKT1E17K           | 25 and 50 mg/kg,<br>daily, p.o. | Potent, statistically significant antitumor efficacy |
| T/C Ratio: Ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.[2] Data for HBCx-2 and LAPC-4 described qualitatively.[1][3] |                 |                    |                                 |                                                      |

# Experimental Protocols In Vitro Kinase Activity Assay



This protocol outlines a typical procedure for assessing the inhibitory activity of **BAY1125976** against AKT kinases.

- Enzyme and Substrate Preparation: Recombinant full-length AKT1, AKT2, and AKT3 enzymes are used. A suitable peptide substrate is prepared in assay buffer.
- Compound Dilution: **BAY1125976** is serially diluted to various concentrations.
- Assay Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate.
   The reaction is initiated by adding the compound dilutions.
- Incubation: The reaction is incubated at a controlled temperature for a specified period to allow for substrate phosphorylation.
- Detection: The level of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

#### **Cell Proliferation Assay**

This protocol describes a common method for evaluating the effect of **BAY1125976** on cancer cell proliferation.

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- Compound Treatment: Cells are treated with a range of concentrations of BAY1125976. A
  vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or resazurin-based assays.



• Data Analysis: The absorbance or fluorescence is read using a plate reader. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration.

## In Vivo Xenograft Study

This protocol provides a general workflow for assessing the anti-tumor efficacy of **BAY1125976** in a mouse xenograft model.





Click to download full resolution via product page

Caption: A typical experimental workflow for in vivo xenograft studies.



- Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.[2]
- Tumor Implantation: Human cancer cells or fragments from a patient-derived tumor are implanted subcutaneously into the flanks of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into control (vehicle) and treatment groups.
- Drug Administration: BAY1125976 is administered orally (p.o.) at various doses, typically on a daily schedule.[2][7]
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
   Tumor volume is often calculated using the formula: (length x width²)/2.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration.
- Efficacy Evaluation: The primary efficacy endpoint is the tumor growth inhibition, often expressed as the T/C ratio. Statistical analysis is performed to determine the significance of the anti-tumor effect.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the levels of phosphorylated AKT (p-AKT) and downstream markers like p-PRAS40.[6][7]

# **Combination Therapies**

Preclinical studies have also explored the potential of **BAY1125976** in combination with other anti-cancer agents. Synergistic anti-proliferative effects were observed when combined with anti-hormonal therapies in breast and prostate cancer cell lines, which translated to enhanced in vivo efficacy.[4][5] Furthermore, combining **BAY1125976** with radiation therapy resulted in additive to synergistic effects, leading to significant delays in tumor growth.[4][5] Combination with the bone-targeting agent Radium 223 in a breast cancer bone metastasis model also showed a reduction in tumor and metastatic burden.[4]

#### Conclusion



The preclinical data for **BAY1125976** strongly support its profile as a potent, selective, and orally bioavailable allosteric inhibitor of AKT1/2. It demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo, particularly in cancers with an activated PI3K/AKT/mTOR pathway. These findings provided a strong rationale for its clinical development as a targeted therapy for relevant cancer patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preclinical Efficacy of BAY1125976: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605920#preclinical-studies-on-bay1125976-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com